3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-nitroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-amino-N-[(3-nitrophenyl)carbamothioyl]benzamide, while substitution of the methoxy group can produce various derivatives with different functional groups.
Scientific Research Applications
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
- 3-methoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
- 4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
These compounds share similar structural features but differ in the position of the nitro group or other substituents
Properties
IUPAC Name |
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-7-2-4-10(8-13)14(19)17-15(23)16-11-5-3-6-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCIKHUBMDUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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